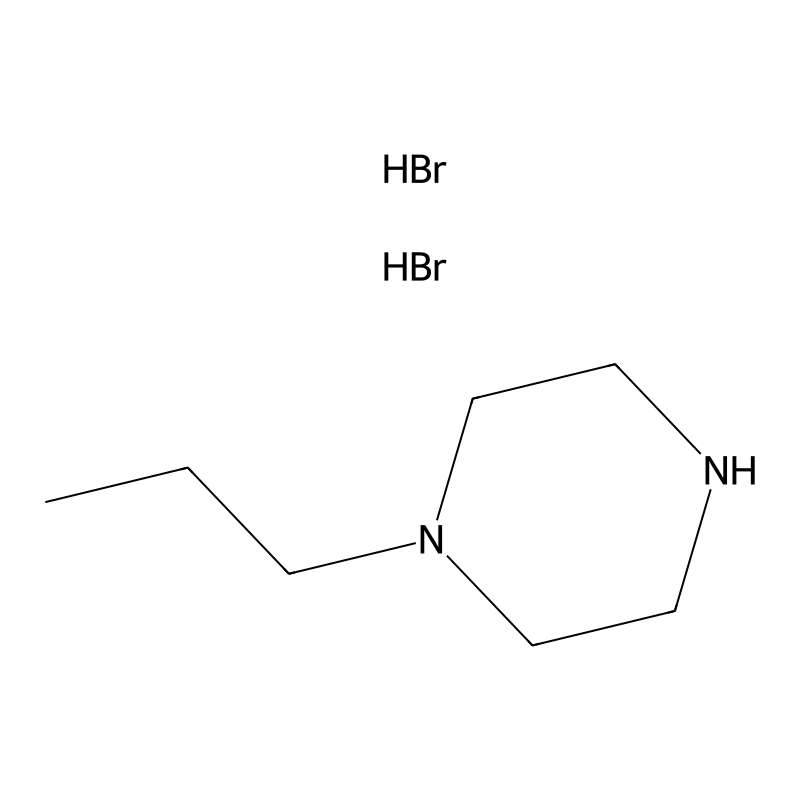1-Propylpiperazine Dihydrobromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry
Application: 1-Propylpiperazine Dihydrobromide is used as a building block in organic synthesis It is particularly useful in the synthesis of amidines and sulfonamides of 5-and 6-amino-2,3-bis(4-alkyl-1-piperazazinyl)quinoxalines.
Methods of Application: The compound reacts with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide. This reaction is part of the synthesis process for the aforementioned amidines and sulfonamides.
1-Propylpiperazine Dihydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 290.04 g/mol. It is categorized as a piperazine derivative, featuring a propyl group attached to the nitrogen atom of the piperazine ring. This compound is typically encountered as a solid and is known for its hygroscopic nature, meaning it can absorb moisture from the air. It is primarily used in various chemical syntheses and research applications due to its unique structural properties and reactivity.
The specific mechanism of action of PPZ is not well documented in publicly available scientific literature. Due to the lack of extensive research, its potential biological targets and interactions remain unclear.
As with any research chemical, PPZ should be handled with caution. Specific hazard information for PPZ is limited, but general safety precautions for handling chemicals should be followed, including:
- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
- Working in a well-ventilated fume hood.
- Properly disposing of waste according to institutional guidelines.
- Alkylation Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for alkylation with various electrophiles.
- Formation of Amidines and Sulfonamides: This compound has been utilized in the synthesis of amidines and sulfonamides, showcasing its versatility in forming more complex organic molecules .
- Salt Formation: Being a dihydrobromide, it can easily form salts with other bases or acids, which can be useful in various applications including drug formulation.
The synthesis of 1-Propylpiperazine Dihydrobromide typically involves:
- Formation of 1-Propylpiperazine: This can be achieved through the reaction of piperazine with propyl bromide in the presence of a base.
- Bromination: The resulting 1-Propylpiperazine can then be treated with hydrobromic acid to yield 1-Propylpiperazine Dihydrobromide.
- Purification: The product is often purified through recrystallization or chromatography to ensure high purity for research or industrial applications.
1-Propylpiperazine Dihydrobromide finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
- Chemical Research: Used in laboratories for synthesizing complex organic compounds.
- Agrochemicals: Potential applications in developing new agrochemical products due to its reactivity and structural properties.
Several compounds share structural similarities with 1-Propylpiperazine Dihydrobromide, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Methylpiperazine | Commonly used as a solvent and reagent. | |
| 1-Ethylpiperazine | Exhibits similar biological activities. | |
| 1-Benzylpiperazine | Known for its psychoactive properties. |
Uniqueness of 1-Propylpiperazine Dihydrobromide
What sets 1-Propylpiperazine Dihydrobromide apart from these similar compounds is its specific dihydrobromide form, which enhances its solubility and reactivity compared to other derivatives. This unique property makes it particularly valuable in synthetic chemistry and pharmaceutical development, where solubility can significantly affect bioavailability and efficacy.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







